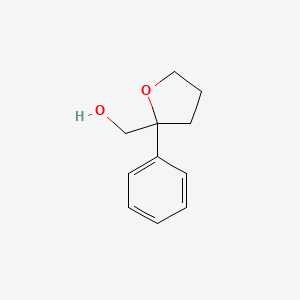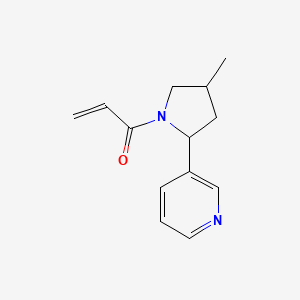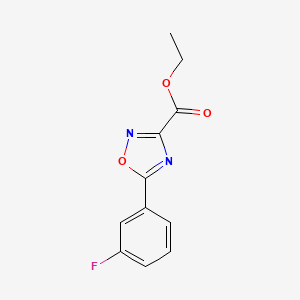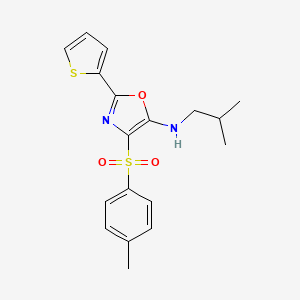
(2-Phenyloxolan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyloxolan-2-yl)methanol is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by a phenyloxolane ring structure with a methanol group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyloxolan-2-yl)methanol typically involves the reaction of phenylacetaldehyde with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halides and acids.
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted oxolanes.
Applications De Recherche Scientifique
(2-Phenyloxolan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Phenyloxolan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- (5-Phenyloxolan-2-yl)methanol
- Phenylmethanol
- Benzyl alcohol
Comparison: (2-Phenyloxolan-2-yl)methanol is unique due to its oxolane ring structure, which imparts distinct chemical properties compared to other similar compounds. For example, (5-Phenyloxolan-2-yl)methanol has a different position of the phenyl group, leading to variations in reactivity and applications. Phenylmethanol and benzyl alcohol lack the oxolane ring, resulting in different physical and chemical properties.
Propriétés
IUPAC Name |
(2-phenyloxolan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQECMZVGOYNIPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![2-(benzyloxy)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B2407006.png)


![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)





![2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2407023.png)
